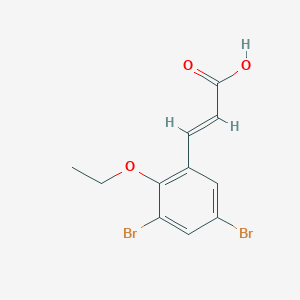![molecular formula C23H17N3O6 B2359297 7-Ethyl-2-(5-methylisoxazol-3-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874396-64-2](/img/structure/B2359297.png)
7-Ethyl-2-(5-methylisoxazol-3-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including an isoxazole ring, a chromeno[2,3-c]pyrrole ring, and a nitrophenyl group . Isoxazole rings are often found in pharmaceuticals and exhibit various biological activities . Chromeno[2,3-c]pyrrole is a fused ring system that is less common but can be found in some natural products and synthetic compounds .
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds have been synthesized in multi-step processes. For example, sulfonamide hybrids including coumarin and isoxazole group were synthesized in five steps starting from coumarin-3-carboxylic acid and 3-amino-5-methyl isoxazole .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple ring systems and functional groups. The presence of the isoxazole ring, chromeno[2,3-c]pyrrole ring, and nitrophenyl group would contribute to the overall shape and properties of the molecule .科学的研究の応用
Synthesis and Derivative Formation
7-Ethyl-2-(5-methylisoxazol-3-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a compound that has been explored for its chemical properties, particularly in the synthesis of complex organic molecules. Studies have shown efficient synthetic procedures for creating diversified libraries of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, highlighting the versatility of this compound in synthesizing a wide range of derivatives. Such synthetic approaches enable the practical production of these compounds with various substituents, under mild conditions, and without the need for complex purification methods (Vydzhak et al., 2021).
Photovoltaic Applications
In the realm of material sciences, especially in the development of polymer solar cells, certain derivatives related to 7-Ethyl-2-(5-methylisoxazol-3-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione have been synthesized and utilized. For instance, n-type conjugated polyelectrolytes based on similar structures have been synthesized for use as electron transport layers in polymer solar cells. These materials exhibit high conductivity and electron mobility due to their electron-deficient nature and planar structure, significantly enhancing the performance of solar cells (Hu et al., 2015).
Electronic and Optical Properties
Derivatives of 7-Ethyl-2-(5-methylisoxazol-3-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione have also been studied for their electronic and optical properties. Specifically, diketopyrrolopyrrole derivatives have undergone comprehensive linear photophysical and nonlinear optical characterizations. These studies provide valuable insights into the absorption bands, fluorescence properties, and photochemical behaviors of these compounds, which are crucial for their applications in optoelectronic devices (Zadeh et al., 2015).
Heterocyclic Chemistry
The compound and its derivatives have been a subject of interest in heterocyclic chemistry, leading to the synthesis of novel heterocyclic compounds with potential biological activities. Research in this area explores the synthesis of complex molecules like spiro derivatives and azole or azine systems, which may have applications in the pharmaceutical and chemical industries (Vydzhak & Panchishin, 2011; Azab et al., 2017)(Azab et al., 2017).
将来の方向性
特性
IUPAC Name |
7-ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(3-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O6/c1-3-13-7-8-17-16(10-13)21(27)19-20(14-5-4-6-15(11-14)26(29)30)25(23(28)22(19)31-17)18-9-12(2)32-24-18/h4-11,20H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULCKWKWRCUXFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NOC(=C4)C)C5=CC(=CC=C5)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

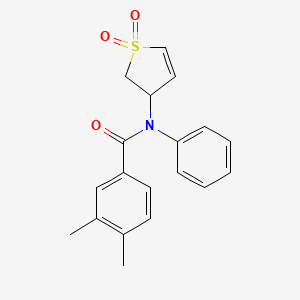
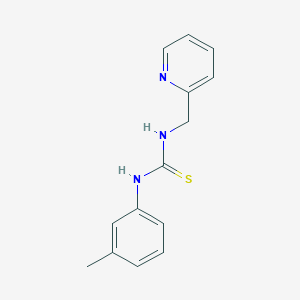
![1-{2-[(2,2-Diphenylacetyl)oxy]ethyl}-2,4,6-trimethylpyridin-1-ium perchlorate](/img/structure/B2359217.png)
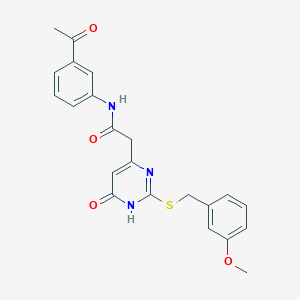
![8-((3-Chlorophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2359221.png)
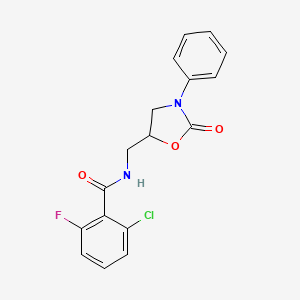
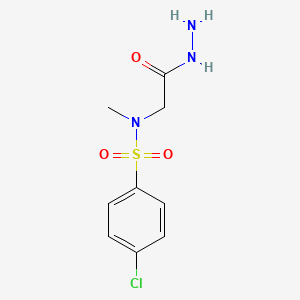
![1-(3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid](/img/structure/B2359229.png)
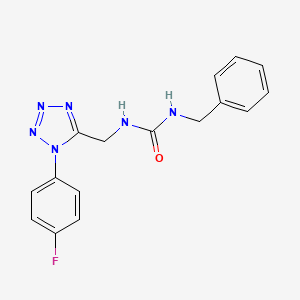
![N'-[4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2359232.png)
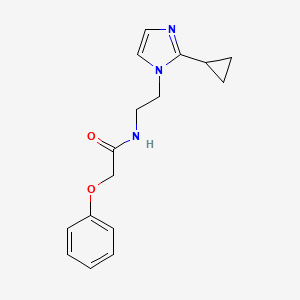
![N-(benzo[d]thiazol-2-yl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2359235.png)
![(E)-N-(3-chlorophenyl)-3-[1-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enamide](/img/structure/B2359236.png)
